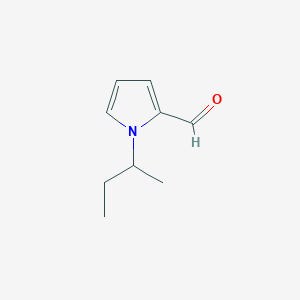

1-sec-Butyl-1H-pyrrole-2-carbaldehyde

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-sec-Butyl-1H-pyrrole-2-carbaldehyde is an organic compound with the molecular formula C₉H₁₃NO It is a derivative of pyrrole, a five-membered aromatic heterocycle containing one nitrogen atom This compound is characterized by the presence of a sec-butyl group attached to the nitrogen atom and an aldehyde group at the second position of the pyrrole ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 1-sec-Butyl-1H-pyrrole-2-carbaldehyde can be synthesized through several methods. One common approach involves the reaction of 1-sec-butylpyrrole with a formylating agent such as Vilsmeier-Haack reagent (a combination of phosphorus oxychloride and dimethylformamide). The reaction typically occurs under mild conditions and yields the desired aldehyde product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale formylation reactions using optimized conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the final product.

Analyse Des Réactions Chimiques

Types of Reactions: 1-sec-Butyl-1H-pyrrole-2-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The pyrrole ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products Formed:

Oxidation: 1-sec-Butyl-1H-pyrrole-2-carboxylic acid.

Reduction: 1-sec-Butyl-1H-pyrrole-2-methanol.

Substitution: Halogenated derivatives of this compound.

Applications De Recherche Scientifique

Antibacterial Activity

Recent studies have highlighted the potential of pyrrole derivatives, including 1-sec-butyl-1H-pyrrole-2-carbaldehyde, as effective antibacterial agents. Pyrrole-ligated 1,3,4-oxadiazoles synthesized from pyrrole-2-carbaldehyde derivatives demonstrated significant antibacterial properties against Gram-positive and Gram-negative bacteria. For instance, compounds derived from this class exhibited minimal inhibitory concentrations (MIC) as low as 2 µg/mL against Acinetobacter baumannii, a pathogen known for its antibiotic resistance .

Case Study: Antibacterial Screening

| Compound | Structure | MIC (µg/mL) | Bacterial Target |

|---|---|---|---|

| 5f-1 | Pyrrole-ligated 1,3,4-oxadiazole | < 2 | A. baumannii |

| 5g | Pyrrole derivative | < 5 | Staphylococcus aureus |

Anti-Tuberculosis Activity

Pyrrole derivatives have also been explored for their anti-tuberculosis (TB) activity. A study focused on pyrrole-2-carboxamides showed that certain modifications significantly enhanced their efficacy against Mycobacterium tuberculosis. Compounds with bulky substituents demonstrated over a 100-fold increase in potency compared to standard treatments .

Case Study: Anti-TB Activity

| Compound | Structure Modification | MIC (µg/mL) | Comparison Drug |

|---|---|---|---|

| Compound 5 | Adamantyl group | < 0.016 | Isoniazid |

| Compound 12 | Methyl substitution | > 32 | - |

Synthesis of Heterocyclic Compounds

The ability of this compound to act as an intermediate in synthesizing more complex heterocyclic compounds has been well-documented. The compound can be used in the synthesis of dipyrroles or tripyrroles, which are precursors for porphyrins—important molecules in various biological systems .

Material Science

Pyrrole derivatives are increasingly being explored for applications in material science, particularly in the development of conductive polymers and organic electronics. The unique electronic properties of pyrroles make them suitable for use in sensors and photovoltaic devices.

Example Application: Conductive Polymers

Conductive polymers synthesized from pyrrole derivatives can be utilized in flexible electronic devices due to their excellent conductivity and mechanical properties.

Mécanisme D'action

The mechanism of action of 1-sec-Butyl-1H-pyrrole-2-carbaldehyde depends on its specific application. In chemical reactions, it acts as a reactive intermediate, participating in various transformations due to the presence of the aldehyde group. In biological systems, its effects are mediated through interactions with molecular targets, such as enzymes or receptors, leading to specific biochemical responses.

Comparaison Avec Des Composés Similaires

1-sec-Butyl-1H-pyrrole-2-carbaldehyde can be compared with other pyrrole derivatives, such as:

1H-Pyrrole-2-carboxaldehyde: Similar structure but lacks the sec-butyl group, leading to different reactivity and applications.

1-Methyl-1H-pyrrole-2-carbaldehyde: Contains a methyl group instead of a sec-butyl group, resulting in variations in chemical behavior and uses.

1-Phenyl-1H-pyrrole-2-carbaldehyde:

Activité Biologique

Introduction

1-sec-Butyl-1H-pyrrole-2-carbaldehyde is a pyrrole derivative that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. This article summarizes the current understanding of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a pyrrole ring with a butyl group at the 1-position and an aldehyde functional group at the 2-position. This structure is significant as it influences the compound's reactivity and biological interactions.

Table 1: Structural Features of this compound

| Feature | Description |

|---|---|

| Chemical Formula | C₉H₁₃N₁O |

| Molecular Weight | 151.21 g/mol |

| Functional Groups | Pyrrole, Aldehyde |

| Solubility | Soluble in organic solvents |

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. It has been shown to inhibit the growth of both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent.

In a study focusing on its antimicrobial efficacy, the compound demonstrated minimum inhibitory concentrations (MIC) comparable to established antibiotics, suggesting its potential as an alternative treatment option in combating bacterial infections .

Anticancer Activity

The compound has also been evaluated for its anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cells through the modulation of specific signaling pathways. For instance, it has been observed to affect cell cycle regulation and promote cell death in various cancer cell lines .

The exact mechanism of action for this compound is still under investigation. However, it is believed to interact with cellular targets such as enzymes and receptors, potentially leading to the disruption of critical cellular processes. The compound may inhibit key enzymes involved in metabolic pathways, thus altering cellular metabolism and promoting apoptosis in cancer cells .

Case Studies and Research Findings

Several studies have explored the biological activity of pyrrole derivatives, including this compound:

Study 1: Antimicrobial Screening

A recent study assessed the antimicrobial activity of various pyrrole derivatives, including this compound. The results indicated that this compound exhibited potent activity against Staphylococcus aureus and Escherichia coli, with MIC values ranging from 3.12 to 12.5 µg/mL .

Study 2: Anticancer Efficacy

In vitro studies on cancer cell lines demonstrated that treatment with this compound led to significant reductions in cell viability, particularly in breast cancer cells. The compound was shown to induce apoptosis through caspase activation pathways .

Study 3: Structure-Activity Relationship (SAR)

A structure-activity relationship analysis revealed that modifications to the pyrrole ring significantly influenced both antimicrobial and anticancer activities. The presence of bulky substituents was correlated with enhanced biological activity, highlighting the importance of molecular structure in determining efficacy .

Propriétés

IUPAC Name |

1-butan-2-ylpyrrole-2-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO/c1-3-8(2)10-6-4-5-9(10)7-11/h4-8H,3H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUUJATCITRUDEN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)N1C=CC=C1C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.